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molecular formula C7H6N4S2 B8737375 N-(thiazol-2-yl)-1H-imidazole-1-carbothioamide

N-(thiazol-2-yl)-1H-imidazole-1-carbothioamide

Cat. No. B8737375
M. Wt: 210.3 g/mol
InChI Key: XMJSRIGSOQCHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481576B2

Procedure details

A mixture of 65 g (309.1 mmol) N-1,3-thiazole-2-yl-1H-imidazole-1-carbothioamide and 260 g of ammonium acetate were heated to 80° C. in 400 ml ethanol for 1.5 hours; after completion of reaction the solvent was distilled off and water was added to the obtained residue. After extraction with CH2Cl2 and drying of the organic phase with Na2SO4, 59.6 g of the target product were obtained.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[NH:6][C:7]([N:9]1C=CN=C1)=[S:8].C([O-])(=O)C.[NH4+]>C(O)C>[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[NH:6][C:7]([NH2:9])=[S:8] |f:1.2|

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
S1C(=NC=C1)NC(=S)N1C=NC=C1
Name
Quantity
260 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after completion of reaction the solvent
DISTILLATION
Type
DISTILLATION
Details
was distilled off
ADDITION
Type
ADDITION
Details
water was added to the obtained residue
EXTRACTION
Type
EXTRACTION
Details
After extraction with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying of the organic phase with Na2SO4

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC=C1)NC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 59.6 g
YIELD: CALCULATEDPERCENTYIELD 121.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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